molecular formula C9H13NO B3053469 Benzenamine, 2-ethyl-6-methoxy- CAS No. 53982-01-7

Benzenamine, 2-ethyl-6-methoxy-

Cat. No. B3053469
CAS RN: 53982-01-7
M. Wt: 151.21 g/mol
InChI Key: UWFPKMKMBZCSSP-UHFFFAOYSA-N
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Description

Benzenamine, 2-ethyl-6-methoxy-, also known as 2-ethyl-6-methoxyaniline or o-Ethylanisidine, is an organic compound with the molecular formula C9H13NO. It is a colorless to yellow liquid with a strong amine odor. This compound is widely used in the synthesis of various organic compounds and has significant applications in scientific research.

Scientific Research Applications

Experimental and Theoretical Insights into Corrosion Inhibition

A study on the corrosion inhibition activity of novel Schiff bases, including a compound structurally similar to 2-ethyl-6-methoxy-benzenamine, demonstrated significant anticorrosion efficiency for aluminum alloy in acidic conditions. The Schiff bases acted as mixed inhibitors, with their adsorption on aluminum following the Langmuir adsorption isotherm, indicating a dominant chemical mechanism. The study employed a range of spectroscopic techniques and theoretical quantum chemical calculations to elucidate the molecular structures and inhibition mechanisms, highlighting the correlation between molecular structure and inhibition efficiencies (Nazir, Akhter, Ali, & Shah, 2019).

Chemosensor for Silver Ion

Another research focused on the development of a highly selective chemosensor for Ag(+) ions using 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine. The chemosensor exhibited strong fluorescent enhancement upon binding to Ag(+) ions, attributed to an increase in intramolecular charge transfer. This property was supported by TD-DFT calculations, providing insights into the potential applications of such compounds in detecting silver ions in various contexts (Tharmaraj, Devi, & Pitchumani, 2012).

Synthesis and Pharmacological Investigation

A pharmacological investigation involved the synthesis of new tetrahydropyrimidine-5-carboxylates, incorporating a 2-methoxy-ethyl group, to test for antihypertensive and anti-inflammatory activities. The compounds showed comparative antihypertensive activity and moderate to comparative anti-inflammatory activity at certain dose levels, suggesting their potential therapeutic applications (Chikhale, Bhole, Khedekar, & Bhusari, 2009).

Antifungal Agents

The synthesis and characterization of derivatives incorporating a 2-methoxy-phenyl group were evaluated for their antifungal activity against various strains. The study identified compounds with significant to moderate antifungal activity, highlighting the role of specific substitutions in enhancing antifungal efficacy (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).

Mechanism of Action

Biochemical Pathways

Anilines can participate in various biochemical reactions, including those involving enzymes like cytochrome P450. The ortho-effect, a phenomenon observed in anilines with substituents in the ortho position, can influence the basicity of the compound and potentially affect its interaction with biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-6-methoxyaniline . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets. Additionally, the compound’s effects could be influenced by the specific physiological environment in which it is present.

properties

IUPAC Name

2-ethyl-6-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFPKMKMBZCSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435225
Record name Benzenamine, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53982-01-7
Record name Benzenamine, 2-ethyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-6-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound of Example 27B (310 mg) was dissolved in 10 mL of THF; 1.5 mL of H3PO4 was added, followed by 50 mg of 10% palladium-on-charcoal. The resultant mixture was purged with nitrogen, then placed under a balloon of hydrogen, and stirred overnight. Bicarb was added carefully, and the mixture was filtered through a pad of Celite. The filtrate was extracted with EtOAc; the organic extracts were washed with bicarb and brine, and were concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with 1:1 ether/hexanes, to give 102 mg (43% yield) of the title compound as a colorless oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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